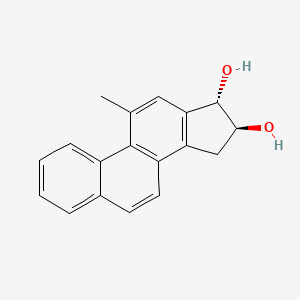
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans- is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans- typically involves multi-step organic reactions. One common approach starts with the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups at the 16 and 17 positions and a methyl group at the 11 position. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the trans- configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the cyclopenta[a]phenanthrene core.
Substitution: Functional groups can be substituted at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce a fully saturated hydrocarbon.
Scientific Research Applications
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the cyclopenta[a]phenanthrene core play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: Similar structure but lacks the hydroxyl groups.
16,17-Dihydro-17-methyl-15H-cyclopenta[a]phenanthrene: Another related compound with slight structural differences.
Uniqueness
15H-Cyclopenta(a)phenanthrene-16,17-diol, 16,17-dihydro-11-methyl-, trans- is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
42123-09-1 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
(16S,17S)-11-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C18H16O2/c1-10-8-15-14(9-16(19)18(15)20)13-7-6-11-4-2-3-5-12(11)17(10)13/h2-8,16,18-20H,9H2,1H3/t16-,18-/m0/s1 |
InChI Key |
REZHGDZPAPULAX-WMZOPIPTSA-N |
Isomeric SMILES |
CC1=CC2=C(C[C@@H]([C@H]2O)O)C3=C1C4=CC=CC=C4C=C3 |
Canonical SMILES |
CC1=CC2=C(CC(C2O)O)C3=C1C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















